5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H9N3O2/c11-10-12-4-7(13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13) |
InChI Key |
ZBSWWBGNXOJRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine typically involves the condensation of benzo[d][1,3]dioxole derivatives with imidazole precursors. One common method includes the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 2-aminomethylimidazole under acidic conditions to form the desired product . The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of recyclable heterogeneous catalysts in a continuous flow reactor can improve the efficiency and scalability of the synthesis process . This method allows for precise control of reaction conditions and minimizes waste production.
Chemical Reactions Analysis
Key Data:
| Reactants | Product Structure | Yield (%) | Characterization (¹H NMR) |
|---|---|---|---|
| Benzoin + Benzylamine | Tetrasubstituted imidazole | 81 | δ 7.43–7.41 (m, 5H), 6.99 (d, J = 7.8 Hz, 1H), 5.02 (s, 2H) |
Knoevenagel Condensation
The amine group participates in condensation reactions with carbonyl compounds:
-
Reaction : 5-Benzo dioxol-5-yl-1-methyl-1H-imidazole-2-carbaldehyde reacts with active methylene compounds (e.g., malononitrile) under basic conditions to yield α,β-unsaturated imidazole derivatives .
-
Application : Forms imidazole-based ligands with potential bioactivity .
Electrophilic Substitution at the Benzodioxole Ring
The benzodioxole moiety undergoes electrophilic aromatic substitution (EAS) due to its electron-rich nature:
-
Halogenation : Bromination at C-5 of the benzodioxole ring using Br₂/FeBr₃ (e.g., yielding 5-bromo-benzo[d] dioxole derivatives) .
-
Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the dioxole oxygen .
Alkylation and Acylation
The primary amine undergoes alkylation or acylation to form secondary amines or amides:
-
Example : Reaction with chloroacetyl chloride in CHCl₃ yields 1-(5-benzo[d] dioxol-5-yl-imidazol-2-yl)-2-chloroethanone (100% yield) .
Key Data:
| Reaction | Product | Yield (%) | Characterization (¹H NMR) |
|---|---|---|---|
| Amine + Chloroacetyl Chloride | 2-Chloroethanone derivative | 100 | δ 1.1 (s, 9H, t-butyl), 3.3 (dd, J = 4 Hz, 1H) |
Coordination Chemistry
The amine group acts as a ligand in metal complexes:
-
Example : Formation of cobalt(II) complexes with N-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-imidazol-2-amine, confirmed by X-ray crystallography .
Formation of Fused Heterocycles
Oxidative cyclization with CO₂ under catalytic conditions produces carboxylated derivatives:
-
Example : Cu(I)-catalyzed carboxylation of C(sp³)–H bonds in related benzodioxole-imidazole hybrids yields dihydroisobenzofuran derivatives (50–95% yields) .
Biological Activity and Derivatization
Derivatives exhibit pharmacological potential, such as:
-
Leishmanicidal Activity : Knoevenagel-derived imidazoles show in vitro activity against Leishmania spp. (IC₅₀ = 1.2–8.7 μM) .
-
Kinase Inhibition : SB-431542, a related compound, inhibits TGF-β receptor kinases (IC₅₀ = 94 nM) .
X-ray Crystallography Data:
| Parameter | Value |
|---|---|
| C–N Bond Length (imidazole) | 1.30–1.32 Å |
| C–O Bond (benzodioxole) | 1.36–1.38 Å |
| Dihedral Angle (imidazole-benzodioxole) | 130.7° |
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine and related compounds:
*Calculated based on molecular formula C10H9N3O2.
Key Findings and Analysis
Structural and Electronic Differences
- Core Heterocycle : The target compound’s imidazole core differs from benzimidazole analogs (e.g., ), resulting in reduced aromatic conjugation and altered electronic properties. This may influence binding interactions in biological systems .
- Substituent Positioning : Direct attachment of benzodioxole at C5 (target) vs. ethyl-linked benzodioxole (Compound 40 ) affects steric bulk and solubility. Ethyl linkers may enhance flexibility but reduce metabolic stability.
Physicochemical Properties
- Melting Points: Imidazole derivatives with halogen substituents (e.g., Compound 40, mp 180–181°C ) generally exhibit higher melting points than non-halogenated analogs due to increased crystallinity.
- pKa Predictions : The target’s predicted pKa (~5.97, inferred from ) suggests moderate basicity, suitable for protonation in physiological environments.
Biological Activity
5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 188.18 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its role in enhancing biological activity through various pathways.
Antibacterial Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance, a series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 80 nM to 110 nM against Sarcina and Staphylococcus aureus, indicating potent antibacterial effects compared to standard drugs .
| Compound | Target Bacteria | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
Anticancer Activity
In vitro studies have shown that certain imidazole derivatives can inhibit the proliferation of cancer cells. For example, compounds derived from 5-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-imidazole demonstrated significant leishmanicidal activity . These findings suggest that the imidazole ring may play a crucial role in the anticancer properties of these compounds.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Imidazole derivatives often act as enzyme inhibitors. For instance, they can inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Cellular Signaling : The compound may disrupt signaling pathways critical for cell survival and proliferation in both bacterial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Study on Antibacterial Efficacy
A study conducted on various imidazole derivatives highlighted the efficacy of compounds similar to this compound against resistant bacterial strains. The results showed that modifications to the imidazole ring significantly influenced antibacterial potency .
Study on Anticancer Properties
Another investigation focused on the anticancer potential of benzo[d][1,3]dioxole-containing compounds revealed their ability to induce apoptosis in leukemia cells. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
